

# Application Notes and Protocols for CA-170 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CA-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to enhance anti-tumor immunity.[3][5] Preclinical studies in various mouse models have demonstrated its potential as a cancer therapeutic, both as a monotherapy and in combination with other agents.[1][6][7] These notes provide a summary of the recommended dosages and detailed protocols for the in vivo evaluation of CA-170 in mouse models based on published preclinical data.

# Data Presentation: CA-170 Dosage and Efficacy in Mouse Models

The following table summarizes the key quantitative data from preclinical studies of CA-170 in various mouse tumor models.



| Mouse<br>Model | Cancer<br>Type                   | CA-170<br>Dosage         | Adminis<br>tration<br>Route | Dosing<br>Schedul<br>e | Duratio<br>n     | Efficacy                                                      | Combin<br>ation<br>Agents               |
|----------------|----------------------------------|--------------------------|-----------------------------|------------------------|------------------|---------------------------------------------------------------|-----------------------------------------|
| MC38           | Colon<br>Carcinom<br>a           | 10<br>mg/kg/da<br>y      | Oral                        | Daily                  | 14 days          | 43% Tumor Growth Inhibition (TGI)                             | N/A                                     |
| B16F10         | Melanom<br>a<br>(Metasta<br>sis) | 10<br>mg/kg/da<br>y      | Oral                        | Daily                  | 14 days          | 73% reduction in metastati c nodules                          | N/A                                     |
| CT26           | Colon<br>Carcinom<br>a           | 10<br>mg/kg/da<br>y      | Oral                        | Daily                  | 12 days          | 43% TGI<br>(monothe<br>rapy),<br>68% TGI<br>(combina<br>tion) | Docetaxe<br>I (10<br>mg/kg)             |
| CT26           | Colon<br>Carcinom<br>a           | 3 or 10<br>mg/kg/da<br>y | Oral                        | Daily                  | Not<br>Specified | Significa<br>nt<br>survival<br>advantag<br>e                  | Cyclopho<br>sphamid<br>e (100<br>mg/kg) |
| B16/F1         | Melanom<br>a                     | 10 or 100<br>mg/kg       | Oral                        | Not<br>Specified       | 18 days          | 23% TGI<br>(10<br>mg/kg),<br>41% TGI<br>(100<br>mg/kg)        | N/A                                     |

## **Signaling Pathway of CA-170**







CA-170 functions by targeting two distinct immune checkpoint pathways that suppress T-cell activity. It blocks the interaction of PD-L1 and PD-L2 with their receptor PD-1 on T-cells, and it also inhibits the VISTA pathway. This dual inhibition is intended to produce a more robust anti-tumor immune response compared to targeting either pathway alone.[3][5]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. curis.com [curis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. curis.com [curis.com]
- 6. researchgate.net [researchgate.net]
- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CA-170 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061668#recommended-dosage-of-ca-170-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com